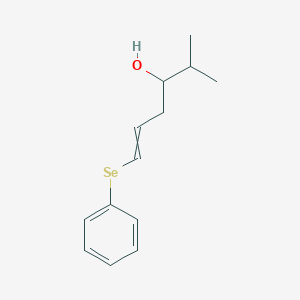
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is an organic compound that contains a phenylselanyl group attached to a hexenol backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol typically involves the introduction of the phenylselanyl group to a suitable precursor. One common method is the reaction of 2-methyl-5-hexen-3-ol with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide, which can further undergo elimination to yield alkenes.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding hydrocarbon.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions.
Major Products
Oxidation: Alkenes and selenoxides.
Reduction: Hydrocarbons.
Substitution: Compounds with new functional groups replacing the phenylselanyl group.
Applications De Recherche Scientifique
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.
Medicine: Research into selenium-containing compounds has explored their antioxidant properties and potential use in cancer therapy.
Industry: The compound can be used in the synthesis of more complex molecules for pharmaceuticals and materials science.
Mécanisme D'action
The mechanism by which 2-Methyl-6-(phenylselanyl)hex-5-en-3-ol exerts its effects involves the interaction of the phenylselanyl group with various molecular targets. Selenium-containing compounds are known to participate in redox reactions, which can influence cellular processes. The phenylselanyl group can also act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-5-hexen-3-ol: Lacks the phenylselanyl group, making it less reactive in certain chemical transformations.
Phenylselanyl derivatives: Compounds like phenylselanyl chloride or phenylselanyl bromide share the phenylselanyl group but differ in their reactivity and applications.
Uniqueness
2-Methyl-6-(phenylselanyl)hex-5-en-3-ol is unique due to the presence of both an alkene and a phenylselanyl group, allowing it to participate in a wide range of chemical reactions. Its selenium content also imparts unique redox properties, making it valuable in both synthetic and biological contexts.
Propriétés
Numéro CAS |
85363-36-6 |
|---|---|
Formule moléculaire |
C13H18OSe |
Poids moléculaire |
269.25 g/mol |
Nom IUPAC |
2-methyl-6-phenylselanylhex-5-en-3-ol |
InChI |
InChI=1S/C13H18OSe/c1-11(2)13(14)9-6-10-15-12-7-4-3-5-8-12/h3-8,10-11,13-14H,9H2,1-2H3 |
Clé InChI |
NTDPTZCWTBLMDV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC=C[Se]C1=CC=CC=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
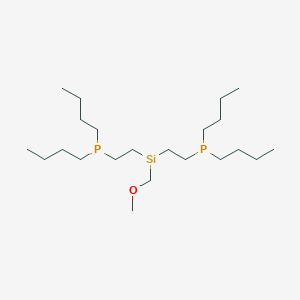
![2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14414077.png)
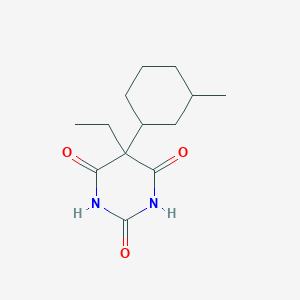
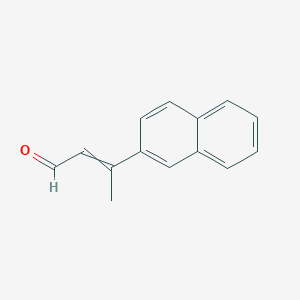

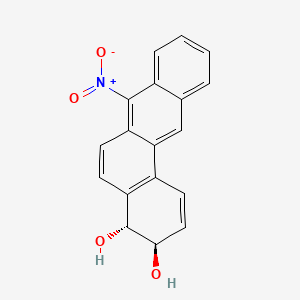

![[4-(Octadecyloxy)phenyl]acetonitrile](/img/structure/B14414135.png)
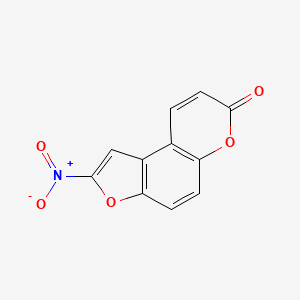
![1-[5-(Trimethylsilyl)-2H-tetrazol-2-yl]butan-2-one](/img/structure/B14414151.png)


![2,6-Bis{[4-(hexyloxy)phenyl]methylidene}-3-methylcyclohexan-1-one](/img/structure/B14414166.png)
